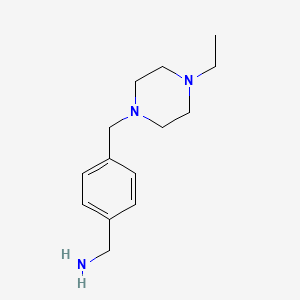

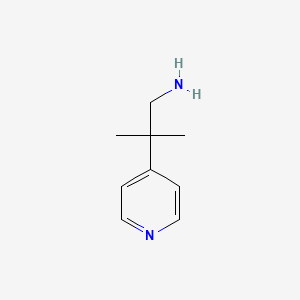

4-(4-Ethylpiperazin-1-ylmethyl)benzylamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

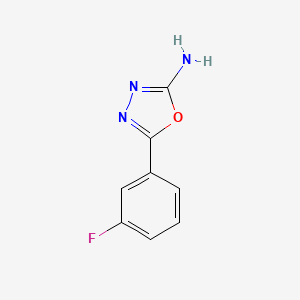

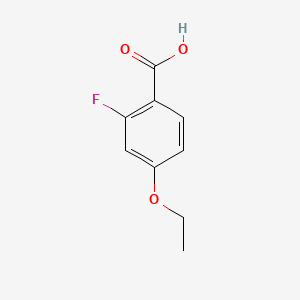

The compound 4-(4-Ethylpiperazin-1-ylmethyl)benzylamine is a derivative of benzylpiperazine, which is a chemical compound with various pharmacological properties. Benzylpiperazines are known for their potential as ligands for dopamine and serotonin receptors, which makes them of interest in the development of new therapeutic agents for neurological and psychiatric disorders .

Synthesis Analysis

The synthesis of benzylpiperazine derivatives often involves the alkylation of piperazine with different benzyl halides or the reductive amination of benzaldehydes with piperazine and a reducing agent. For instance, a practical synthesis method for a related compound, 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid, involves direct reductive alkylation of 1-methylpiperazine using triacetoxy sodium borohydride . Another method includes the addition of benzylamine to β-nitrostyrene followed by reduction and cyclization to yield substituted phenylpiperazines . These methods could potentially be adapted for the synthesis of 4-(4-Ethylpiperazin-1-ylmethyl)benzylamine.

Molecular Structure Analysis

The molecular structure of benzylpiperazine derivatives is characterized by the presence of a piperazine ring, which is a six-membered ring containing two nitrogen atoms at opposite positions. The piperazine ring can be substituted at various positions to yield different derivatives. For example, the crystal structure of a related compound, 1-cyclopropyl-2-ethyl-5-fluoro-6-(4-methylpiperazin-1-yl)-1H-benzimidazole, shows a nearly planar benzimidazole ring system and a piperazine ring with no significant distortion from a perfect chair conformation . These structural features are crucial for the interaction with biological targets such as receptors.

Chemical Reactions Analysis

Benzylpiperazine derivatives can undergo various chemical reactions, including halogenation, amination, and alkylation, which are often used to modify their pharmacological properties. For instance, halogenated arylpiperazines have been shown to have higher affinity for dopamine and serotonin receptors compared to their nonhalogenated counterparts . The introduction of different substituents can significantly affect the binding affinities and selectivity of these compounds towards various receptors.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzylpiperazine derivatives, such as solubility, melting point, and stability, are influenced by the nature of the substituents on the piperazine ring. For example, the synthesis of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride involved optimizing conditions such as temperature and material ratio to achieve a high yield, indicating the importance of reaction conditions on the physical properties of the product . These properties are essential for the development of pharmaceutical agents, as they affect the compound's bioavailability and pharmacokinetics.

Applications De Recherche Scientifique

Antimicrobial Agents : A derivative of this compound, specifically designed for antimicrobial purposes, has shown effectiveness against a range of bacterial and fungal strains (Patel, Kumari, & Patel, 2012).

Nootropic Activity : Research into certain pyrrolidine derivatives, which include variations of this compound, has been conducted to assess their potential as nootropic agents (Valenta, Urban, Taimr, & Polívka, 1994).

Receptor Binding Assays : Studies involving pyrazolo [1,5-α] pyridines, which include derivatives of this compound, have been carried out for in vitro receptor binding assays to determine their affinity for dopamine receptors (Li Guca, 2014).

Crystal Structure Analysis : The compound has been used in the synthesis of benzimidazole derivatives, and its crystal structure has been analyzed to understand the molecular conformation and its implications (Ozbey, Kuş, & Göker, 2001).

Antimicrobial Activities and Molecular Docking Studies : It has been involved in the synthesis of benzoxazole derivatives and evaluated for antimicrobial activities. Molecular docking studies of these compounds have also been performed (Temiz-Arpaci et al., 2021).

Synthesis of Substituted Piperazines : Research on the synthesis of substituted phenylpiperazines, which include derivatives of the compound, has been carried out, indicating its broad applicability in chemical synthesis (Mouhtaram, Jung, & Stambach, 1993).

Safety And Hazards

The compound is classified under GHS07 for safety. The hazard statements include H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261, P305, P338, and P351, advising to avoid breathing dust/fume/gas/mist/vapours/spray, and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .

Propriétés

IUPAC Name |

[4-[(4-ethylpiperazin-1-yl)methyl]phenyl]methanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23N3/c1-2-16-7-9-17(10-8-16)12-14-5-3-13(11-15)4-6-14/h3-6H,2,7-12,15H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAUDSDDZIRPWMO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)CC2=CC=C(C=C2)CN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00588116 |

Source

|

| Record name | 1-{4-[(4-Ethylpiperazin-1-yl)methyl]phenyl}methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00588116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-Ethylpiperazin-1-ylmethyl)benzylamine | |

CAS RN |

914349-67-0 |

Source

|

| Record name | 1-{4-[(4-Ethylpiperazin-1-yl)methyl]phenyl}methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00588116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![9H-Pyrido[3,4-b]indole-3-carbonitrile](/img/structure/B1320324.png)

![5-[(2-ethyl-1H-imidazol-1-yl)methyl]-2-furoic acid](/img/structure/B1320328.png)